2(3H)-Benzothiazolethione, 5,6-dichloro-

Description

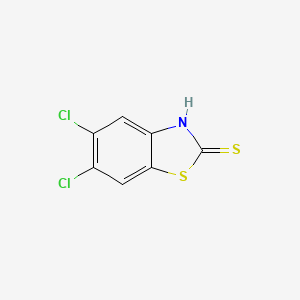

2(3H)-Benzothiazolethione, 5,6-dichloro- is a heterocyclic compound featuring a benzothiazole core substituted with chlorine atoms at positions 5 and 6 and a thione group at position 2. The parent compound, 2(3H)-benzothiazolethione (mercaptobenzothiazole, CAS 149-30-4), is a well-known fungicide and industrial chemical . The introduction of chlorine atoms at positions 5 and 6 likely enhances its biological activity or alters its physicochemical properties, such as solubility and stability.

Properties

CAS No. |

80087-69-0 |

|---|---|

Molecular Formula |

C7H3Cl2NS2 |

Molecular Weight |

236.1 g/mol |

IUPAC Name |

5,6-dichloro-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C7H3Cl2NS2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) |

InChI Key |

JAHGNXIJPWTQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolethione, 5,6-dichloro- typically involves the reaction of 5,6-dichloro-2-aminobenzenethiol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired benzothiazolethione.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Types of Reactions:

Oxidation: 2(3H)-Benzothiazolethione, 5,6-dichloro- can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of benzothiazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Benzothiazoline derivatives.

Substitution: Various substituted benzothiazolethione derivatives.

Scientific Research Applications

2(3H)-Benzothiazolethione, 5,6-dichloro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 5,6-dichloro- involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can inhibit the activity of certain enzymes and proteins, thereby affecting metabolic pathways. Its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key properties of 2(3H)-Benzothiazolethione, 5,6-dichloro- with structurally related compounds:

Key Observations:

- Positional Isomerism: The 5,6-dichloro substitution (target compound) vs.

- Heteroatom Effects : Replacing sulfur in benzothiazolethione with oxygen (as in benzoxazolethione, CAS 71865-29-7) reduces electron-withdrawing effects, which may influence solubility and metabolic stability .

- Functional Group Impact : The nitro group in 6-nitro-2(3H)-benzothiazolethione (CAS 4845-58-3) increases hydrophobicity (logP = 2.493) compared to chloro-substituted analogs, likely reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-dichloro-2(3H)-benzothiazolethione, and what catalysts are commonly employed?

- The synthesis often involves halogenation of benzothiazolethione derivatives using palladium catalysts (e.g., PdCl₂(PPh₃)₂) under anhydrous conditions. For example, cross-coupling reactions with dichloro-substituted precursors in tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (55–80°C) are typical . Copper iodide (CuI) and triphenylphosphine (PPh₃) are frequently used as co-catalysts to enhance regioselectivity.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography is critical for resolving the thione tautomerism and halogen positioning, as demonstrated in studies of analogous nitro-substituted benzothiazolethiones . NMR spectroscopy (¹H/¹³C) and FT-IR are essential for confirming functional groups (e.g., C=S at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Q. What are the documented biological activities of this compound, and how are they assayed?

- The compound has fungicidal properties, likely due to thiol-binding interactions with microbial enzymes. Bioassays involve in vitro inhibition of Fusarium spp. or Aspergillus spp. via agar dilution methods (MIC values typically reported at 10–50 µg/mL) . Standard protocols include OECD guidelines for antifungal susceptibility testing.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during halogenation of benzothiazolethione derivatives?

- Regioselectivity for 5,6-dichloro substitution is sensitive to solvent polarity and catalyst loading. Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at the 5- and 6-positions due to enhanced stabilization of intermediate chloronium ions. Kinetic studies show that PdCl₂(PPh₃)₂ at 0.1–0.3 mmol/L minimizes side products like 4,5-dichloro isomers .

Q. What contradictory findings exist regarding the compound’s mechanism of antifungal action?

- Some studies propose thiol-mediated disruption of fungal cell membranes, while others suggest inhibition of ergosterol biosynthesis. Discrepancies arise from variations in assay conditions (e.g., pH, solvent carriers). Resolving these requires comparative metabolomics and in situ binding assays using fluorescent probes .

Q. How can computational methods predict the degradation pathways of 5,6-dichloro-2(3H)-benzothiazolethione in environmental matrices?

- Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis and photodegradation pathways. Key intermediates include sulfonic acid derivatives and dechlorinated products. Experimental validation via LC-MS/MS under UV irradiation (254 nm) aligns with predicted half-lives of 12–24 hours in aqueous media .

Methodological Guidance

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

- Use microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 48 hours conventionally). Catalyst recycling via immobilized Pd nanoparticles on silica gel improves cost-effectiveness. Monitor reaction progress via inline FT-IR to terminate at >90% yield .

Q. How should researchers address discrepancies in reported biological activity data?

- Standardize assay conditions (e.g., ISO 20776-1 for antifungal testing) and validate purity via HPLC (C18 column, acetonitrile/water gradient). Cross-reference with PubChem bioactivity data (AID 1259351) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.